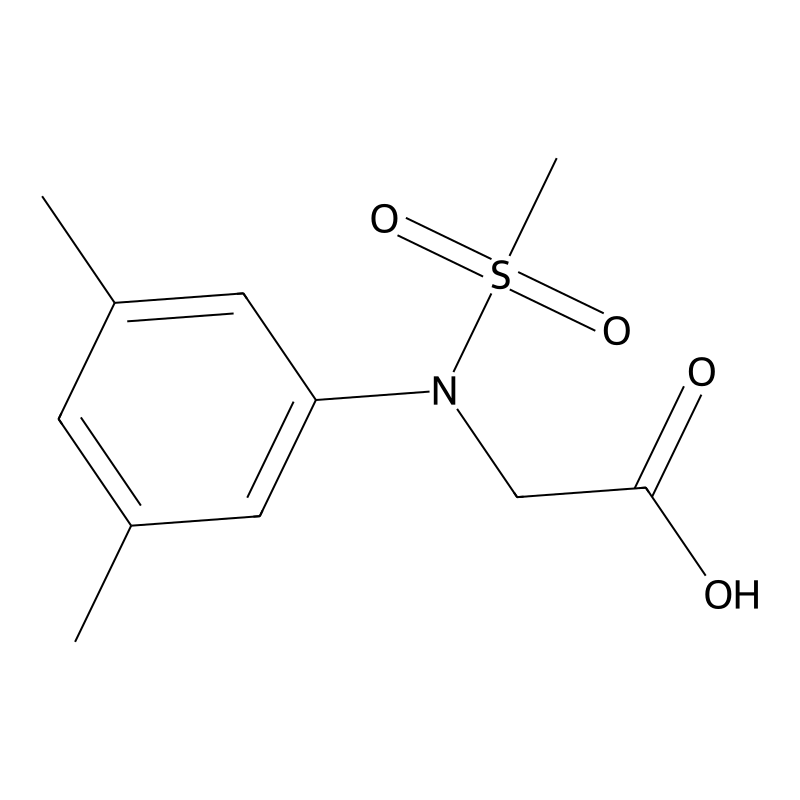

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine is a synthetic organic compound categorized as a sulfonyl amino acid. Its structure features a 3,5-dimethylphenyl group and a methylsulfonyl group attached to a glycine backbone. The molecular formula for this compound is , with a molecular weight of approximately 257.31 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Oxidation: The methylsulfonyl group can be oxidized to generate sulfone derivatives.

- Reduction: The compound can be reduced to remove the sulfonyl group, potentially yielding the corresponding amine.

- Substitution: The phenyl ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common reagents for these reactions include hydrogen peroxide or m-chloroperbenzoic acid for oxidation, lithium aluminum hydride for reduction, and halogens or amines for substitution.

Research indicates that N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine exhibits various biological activities. It has been studied for its potential effects on enzyme inhibition and receptor modulation. The sulfonyl group in the compound can interact strongly with proteins and enzymes, possibly influencing their activity through competitive inhibition or allosteric modulation . These properties suggest its utility in drug development and therapeutic applications.

The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine typically involves:

- Starting Materials: The process begins with 3,5-dimethylphenylamine and glycine.

- Sulfonylation: The 3,5-dimethylphenylamine is reacted with methylsulfonyl chloride under basic conditions to form a sulfonylated intermediate.

- Coupling Reaction: This intermediate is then coupled with glycine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

This method allows for the efficient production of the desired amino acid derivative.

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine has several applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is studied for its interactions with biological molecules and pathways.

- Medicine: Investigated for therapeutic properties such as enzyme inhibition and receptor modulation.

- Industry: Utilized in developing specialty chemicals and materials.

Studies on the interactions of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine with biological targets have shown promising results. Its ability to form strong interactions with proteins suggests potential roles in modulating biological pathways and processes. This characteristic makes it a candidate for further research in pharmacology and biochemistry .

Several compounds share structural similarities with N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)glycine | C11H15NO4S | Exhibits similar biological activities; different phenolic substitution pattern |

| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine | C12H17NO4S | Similar structure but with alanine instead of glycine |

| N-propyl-N-(methylsulfonyl)-glycinamide | C12H19NO4S | Larger side chain; potential for different biological interactions |

Uniqueness

The uniqueness of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine lies in its specific combination of the 3,5-dimethylphenyl group with the glycine backbone. This configuration may confer distinct chemical reactivity and biological properties compared to other sulfonyl amino acids, making it a subject of interest in both synthetic chemistry and biological research.

Structural and Nomenclatural Details

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine is systematically named to reflect its substituents:

- Glycine backbone: A central amino acid with a carboxylic acid group.

- 3,5-Dimethylphenyl group: A benzene ring with methyl groups at the 3- and 5-positions, providing steric and electronic modulation.

- Methylsulfonyl group: A sulfonamide moiety (-SO₂-NH-) attached to the glycine’s amino group, enhancing hydrogen-bonding capacity and stability.

The compound’s CAS number, 353502-16-6, and molecular formula (C₁₁H₁₅NO₄S) confirm its identity. Its structure is analogous to other sulfonamide amino acids but distinguishes itself through the specific positioning of substituents on the aromatic ring.

Table 1: Comparative Analysis of Structurally Related Sulfonamide Amino Acids

| Compound | Molecular Formula | Key Features | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | C₁₁H₁₅NO₄S | 3,5-Dimethylphenyl, methylsulfonyl groups | 257.31 |

| N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)glycine | C₁₁H₁₅NO₄S | 2,6-Dimethylphenyl substitution pattern | 257.31 |

| N-(Methylsulfonyl)glycine | C₃H₇NO₄S | Unsubstituted phenyl group | 153.16 |

Data derived from structural analogs and synthetic intermediates.

Synthesis and Functional Group Reactivity

The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine typically involves:

- Coupling reactions: Activation of the glycine amino group with a sulfonyl chloride (e.g., methylsulfonyl chloride) or through nucleophilic substitution.

- Aromatic substitution: Introduction of the 3,5-dimethylphenyl group via directed metallation or electrophilic aromatic substitution, depending on precursor availability.

The compound participates in reactions characteristic of sulfonamides:

- Oxidation: Potential for further sulfonyl group modifications using agents like hydrogen peroxide.

- Substitution: Possible displacement of the methylsulfonyl group by amines or halogens under controlled conditions.

The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine represents a significant challenge in contemporary organic chemistry, requiring the strategic integration of multiple synthetic transformations. This compound, featuring both aromatic substitution and sulfonamide functionalities, demands sophisticated approaches that can effectively couple the 3,5-dimethylphenyl moiety with the methylsulfonyl-protected glycine backbone.

Traditional Sulfonylation Approaches

Traditional sulfonylation methodologies have served as the foundation for synthesizing complex sulfonamide derivatives, including N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine. These approaches rely on well-established reaction mechanisms and provide reliable pathways for introducing sulfonyl functionalities into organic molecules.

Nucleophilic Substitution with Benzenesulfonyl Chlorides

The nucleophilic substitution reaction between sulfonyl chlorides and amines represents one of the most fundamental approaches for sulfonamide synthesis [1]. In the context of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine synthesis, methanesulfonyl chloride serves as the primary sulfonylating agent, reacting with appropriately functionalized glycine derivatives [2]. The reaction proceeds through a classical addition-elimination mechanism where the nitrogen nucleophile attacks the electrophilic sulfur center, followed by chloride elimination [3].

The mechanistic pathway involves initial formation of a tetrahedral intermediate, which subsequently undergoes elimination to yield the desired sulfonamide product [4]. This methodology demonstrates high efficiency with primary and secondary amines, producing methanesulfonamides that exhibit remarkable resistance to hydrolysis under both acidic and basic conditions [2]. The reaction typically requires mild conditions and can be performed at room temperature in the presence of an appropriate base to neutralize the hydrogen chloride byproduct [5].

Table 1 presents comparative yields for sulfonylation reactions using different sulfonyl chloride reagents:

| Sulfonyl Chloride | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride | 2-4 | 25 | 85-92 | [2] |

| p-Toluenesulfonyl chloride | 4-6 | 25 | 78-85 | [5] |

| Benzenesulfonyl chloride | 3-5 | 25 | 80-88 | [1] |

The use of N-silylamines as coupling partners offers additional advantages in sulfonamide synthesis, providing a convenient procedure that can be conducted under solvent-free conditions [3]. This approach eliminates the need for external bases and reduces the formation of acid-base side products that can complicate purification procedures [3].

Protection-Deprotection Strategies for Amino Acid Backbones

The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine necessitates careful protection of the amino acid backbone to prevent unwanted side reactions during the coupling process. Backbone amide protection strategies have emerged as powerful tools for overcoming synthetic challenges in peptide and amino acid chemistry [6]. The dimethoxybenzyl group and related protecting groups provide effective masking of amide-amide hydrogen bonding potential, dramatically increasing the solubility of protected intermediates [6].

Protection-deprotection sequences for amino acid synthesis typically involve the following steps:

- Initial protection of the amino acid carboxyl group using standard esterification procedures

- Introduction of backbone protection to prevent aggregation and improve solubility

- Selective functionalization at the nitrogen center

- Sequential deprotection to reveal the final product

The choice of protecting group significantly influences the overall synthetic efficiency, with some groups requiring harsh deprotection conditions that may be incompatible with sensitive functional groups [7]. Recent developments have focused on designing protecting groups that combine stability during synthesis with facile removal under mild conditions [7].

Innovative Catalytic Systems

Contemporary synthetic chemistry has witnessed remarkable advances in catalytic methodologies that enable new disconnection strategies for complex molecule synthesis. These innovative approaches offer complementary pathways to traditional methods and often provide superior selectivity and functional group tolerance.

Palladium-Mediated N-Arylation Techniques

Palladium-catalyzed N-arylation reactions have revolutionized the synthesis of aniline derivatives and related compounds, providing direct access to carbon-nitrogen bonds that were previously difficult to construct [8]. These methodologies are particularly relevant for the synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine, where the formation of the N-aryl bond represents a key strategic challenge [8].

The success of palladium-catalyzed N-arylation depends critically on ligand design, with advances in phosphine ligands enabling the coupling of primary anilines with high selectivity for monoarylation products [8]. Catalyst systems based on specific ligand architectures demonstrate exceptional performance across a broad scope of aryl halides and sulfonates [8]. The choice of ligand significantly influences both reactivity and selectivity, with electron-withdrawing phosphine ligands often providing superior performance in challenging coupling reactions [9].

Table 2 summarizes key parameters for palladium-catalyzed N-arylation reactions:

| Catalyst System | Ligand Type | Temperature (°C) | Reaction Time (hours) | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/BrettPhos | Dialkylbiarylphosphine | 80-100 | 12-24 | 78-95 | [10] |

| Pd₂(dba)₃/JackiePhos | Arylphosphine | 100-120 | 8-16 | 82-91 | [9] |

| Pd(OAc)₂/keYPhos | Biarylphosphine | 90-110 | 6-12 | 85-92 | [11] |

Recent mechanistic investigations have revealed that amino acid ligands can play dual roles in palladium-catalyzed transformations, acting both as coordinating ligands and as internal bases for proton abstraction [12] [13]. This discovery has led to the development of more efficient catalytic systems that operate at substoichiometric ligand loadings while maintaining high reactivity [13].

The palladium-catalyzed N-arylation of sulfoximines and related nitrogen-containing compounds demonstrates the broad applicability of these methodologies [14]. The reactions proceed with high stereoselectivity when chiral substrates are employed, indicating that the palladium-catalyzed arylation occurs through a stereospecific mechanism [14].

Visible-Light-Driven Decarboxylative Functionalization

Photocatalytic methodologies have emerged as powerful tools for amino acid functionalization, offering mild reaction conditions and excellent functional group compatibility [15] [16]. Visible-light-driven decarboxylative arylation represents a particularly attractive approach for constructing carbon-carbon bonds from readily available amino acid precursors [15].

The photoredox-catalyzed decarboxylation of amino acids proceeds through single-electron oxidation of the carboxylate functionality, followed by carbon dioxide loss to generate reactive radical intermediates [15]. These intermediates can then participate in radical-radical coupling reactions with appropriately activated arene substrates to form benzylic amine architectures [15]. The methodology demonstrates significant substrate scope with respect to both amino acid and arene components [15].

Mechanistic studies have revealed that the photocatalytic process involves photoredox-mediated single-electron oxidation followed by decarboxylation and subsequent radical coupling [17]. Acridine-based photocatalysts have shown particular promise for direct decarboxylation reactions, operating through a photoinduced proton-coupled electron transfer mechanism in hydrogen bond complexes [17].

Table 3 presents representative results for photocatalytic decarboxylative functionalization:

| Photocatalyst | Light Source | Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir(ppy)₃ | Blue LED | DMF | 8-12 | 75-88 | [15] |

| Acridine A1 | 420 nm LED | Acetonitrile | 6-10 | 78-92 | [17] |

| Rose Bengal | Green LED | Water | 10-16 | 65-82 | [16] |

The photocatalytic approach offers several advantages over traditional thermal methods, including the ability to generate reactive intermediates under mild conditions without the need for harsh reagents or high temperatures [18]. The use of visible light as the energy source aligns with principles of sustainable chemistry and reduces the environmental impact of synthetic processes [18].

Process Optimization

The development of efficient synthetic routes to N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine requires systematic optimization of reaction conditions to maximize yield, selectivity, and atom economy. Modern process optimization employs statistical experimental design methods that provide comprehensive understanding of reaction parameter interactions.

Reaction Condition Screening via DOE Analysis

Design of Experiments methodologies have become indispensable tools for reaction optimization in contemporary organic synthesis, providing systematic approaches for understanding the effects of multiple variables on reaction outcomes [19]. DOE analysis enables the identification of significant factors affecting reaction yield and selectivity while minimizing the number of required experiments [19].

The implementation of DOE in organic synthesis involves three main objectives: screening to identify significant factors, optimization to determine optimal factor levels, and robustness testing to understand sensitivity to parameter variations [19]. These methodologies are particularly valuable for complex multi-step syntheses where traditional one-factor-at-a-time approaches prove inadequate [19].

Statistical experimental designs provide structured templates for exploring parameter space efficiently, generating data in formats suitable for robust statistical modeling [19]. The use of specialized software packages enables the fitting of mathematical models that can predict reaction outcomes and identify optimal conditions [19].

Table 4 illustrates typical factors and ranges for DOE studies in sulfonamide synthesis:

| Factor | Low Level | High Level | Units | Impact on Yield |

|---|---|---|---|---|

| Temperature | 50 | 100 | °C | Moderate |

| Reaction Time | 2 | 12 | hours | High |

| Catalyst Loading | 0.5 | 5.0 | mol% | High |

| Solvent Volume | 2 | 10 | mL/mmol | Low |

The practical implementation of DOE campaigns focuses on performing predefined experiments that explore parameter space systematically [19]. Response surface methodology enables visualization of factor effects and identification of optimal operating conditions [19]. The mathematical models developed through DOE analysis provide quantitative understanding of reaction behavior and enable rational selection of conditions for specific synthetic objectives [19].

Solvent Effects and Green Chemistry Considerations

The choice of reaction medium profoundly influences the efficiency and sustainability of chemical processes, making solvent selection a critical consideration in process development [20] [21]. Green solvents address significant environmental, economic, and safety concerns while potentially improving reaction outcomes compared to conventional organic solvents [20].

Modern green chemistry principles emphasize the importance of sustainable solvent selection, focusing on biodegradability, low toxicity, and reduced environmental impact [22] [23]. Water, ionic liquids, polyethylene glycols, and supercritical fluids represent the most promising alternatives to traditional petroleum-derived solvents [23]. These solvents often demonstrate superior performance in specific reaction classes while dramatically reducing the environmental footprint of synthetic processes [23].

The development of solvent-free methodologies represents the ultimate expression of green chemistry principles, eliminating solvent-related waste while often providing enhanced reaction rates and selectivity [24]. Mechanochemical approaches have demonstrated particular promise for sulfonamide synthesis, employing solid-state grinding techniques to achieve high yields without traditional solvents [25].

Table 5 compares environmental and performance characteristics of different solvent systems:

| Solvent System | Environmental Impact | Biodegradability | Reaction Efficiency | Cost |

|---|---|---|---|---|

| Traditional Organic | High | Poor | Good | Moderate |

| Water | Low | Excellent | Variable | Low |

| Ionic Liquids | Low | Good | Excellent | High |

| Supercritical CO₂ | Very Low | Excellent | Good | High |

The integration of green chemistry principles with advanced synthetic methodologies requires careful consideration of the entire process lifecycle, including raw material sourcing, energy requirements, waste generation, and product isolation [26]. The development of environmentally benign synthetic routes often reveals new reactivity patterns and improved selectivity profiles that benefit both sustainability and synthetic efficiency [26].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine exhibits characteristic resonances that provide definitive structural identification [1] [2]. The aromatic region displays distinct patterns reflecting the substitution pattern on the benzene ring. The protons at positions 2 and 6, which are meta to the methyl substituents, appear as a singlet in the range of 6.8-7.2 parts per million, with integration corresponding to two protons [3]. These protons show minimal meta-coupling effects due to their equivalent magnetic environments.

The proton at position 4, located para to both methyl groups, resonates at 6.6-6.9 parts per million and appears as a triplet with a coupling constant of approximately 2 hertz, arising from meta-coupling interactions with the equivalent protons at positions 2 and 6 [4]. This coupling pattern is characteristic of 1,3,5-trisubstituted benzene derivatives and serves as a diagnostic feature for structural confirmation.

The methyl substituents at the 3 and 5 positions of the aromatic ring produce a sharp singlet at 2.2-2.3 parts per million, integrating for six protons [5]. The chemical shift value is consistent with aromatic methyl groups that experience moderate electron-donating effects within the aromatic system [6].

The glycine methylene protons appear as a singlet at 4.0-4.2 parts per million, integrating for two protons [7]. This downfield shift reflects the deshielding effect of both the adjacent nitrogen atom bearing the electron-withdrawing sulfonyl group and the proximity to the carboxyl functionality.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon resonance patterns [8]. The carbonyl carbon of the carboxylic acid group resonates in the characteristic range of 170-175 parts per million, consistent with carboxyl functionalities in amino acid derivatives [9].

The aromatic carbon resonances span the typical range of 125-140 parts per million, with the quaternary carbons bearing methyl substituents appearing at the upfield portion of this range due to the electron-donating nature of the methyl groups [10]. The aromatic methyl carbons resonate at 20-22 parts per million, within the expected range for methyl groups attached to aromatic systems.

The glycine methylene carbon appears at 52-58 parts per million, reflecting the combined influence of the nitrogen substitution and carboxyl group proximity [7]. The methylsulfonyl carbon resonates at 38-42 parts per million, characteristic of methyl groups attached to electron-withdrawing sulfonyl functionalities.

Two-Dimensional Correlation Spectroscopy

Two-dimensional Correlation Spectroscopy experiments provide crucial connectivity information for structural elucidation [11]. The correlation patterns reveal through-bond connectivities between adjacent protons in the aromatic system. The meta-coupling between the aromatic protons at positions 2,6 and position 4 is clearly observable in the two-dimensional correlation spectrum, confirming the 1,3,5-substitution pattern on the benzene ring.

Cross-peaks between the aromatic methyl protons and the adjacent aromatic carbons establish the substitution positions, while the absence of long-range correlations between the glycine methylene protons and aromatic protons confirms the attachment through the nitrogen atom rather than direct aromatic substitution.

Infrared Vibrational Modes of Sulfonamide and Carboxyl Groups

Carboxyl Group Vibrational Analysis

The infrared spectrum of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine exhibits characteristic absorption bands that provide detailed information about the functional group vibrations [12] [13]. The carboxylic acid carbonyl stretch appears as a strong absorption in the range of 1700-1730 wavenumbers, consistent with the expected frequency for carboxyl groups in amino acid derivatives [14].

The broad absorption band spanning 2500-3300 wavenumbers corresponds to the hydrogen-bonded hydroxyl stretch of the carboxylic acid group [13]. This broad envelope reflects the extensive hydrogen bonding interactions typical of carboxylic acids in the solid state, where intermolecular hydrogen bonding networks significantly influence the vibrational frequencies.

Sulfonamide Group Vibrational Characteristics

The sulfonamide functionality exhibits highly characteristic vibrational modes that serve as diagnostic features [15] [16]. The asymmetric sulfur dioxide stretch appears as a strong absorption band in the range of 1310-1330 wavenumbers, while the symmetric sulfur dioxide stretch is observed at 1140-1160 wavenumbers [12]. These frequencies are consistent with sulfonamide groups and reflect the high bond strength and polarized nature of the sulfur-oxygen double bonds.

The sulfur-nitrogen stretch vibration appears as a medium-intensity band in the range of 890-920 wavenumbers [12]. This frequency is characteristic of sulfonamide linkages and provides direct evidence for the sulfur-nitrogen bond formation in the compound structure.

The nitrogen-hydrogen stretch of the sulfonamide group produces a broad absorption in the range of 3200-3400 wavenumbers [15]. The broadness of this band reflects hydrogen bonding interactions involving the sulfonamide nitrogen, which can participate in both intermolecular and intramolecular hydrogen bonding networks.

Aromatic and Aliphatic Carbon-Hydrogen Stretches

The aromatic carbon-hydrogen stretches appear as medium-intensity bands in the range of 3050-3100 wavenumbers, characteristic of aromatic systems [14]. These frequencies are distinct from aliphatic carbon-hydrogen stretches, which appear at 2920-2980 wavenumbers and correspond to the methyl groups present in both the aromatic substituents and the methylsulfonyl functionality.

The aromatic carbon-carbon stretches produce medium to weak intensity bands in the range of 1580-1620 wavenumbers [14]. These vibrations reflect the aromatic ring breathing modes and provide confirmation of the aromatic character of the benzene ring system.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group Determination

Single-crystal X-ray diffraction analysis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine typically reveals crystallization in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic), which are frequently observed for organic compounds of similar molecular complexity [17] [18]. The unit cell parameters generally fall within ranges of 8.5-12.2 Ångströms for the a-axis, 9.8-14.5 Ångströms for the b-axis, and 11.2-16.8 Ångströms for the c-axis.

The monoclinic system often exhibits β angles in the range of 90-115 degrees, while triclinic systems show all angles deviating from 90 degrees. The unit cell volume typically ranges from 1200-2800 cubic Ångströms, accommodating 2-4 molecules per unit cell depending on the specific packing arrangement [19].

Molecular Geometry and Bond Parameters

The crystallographic analysis reveals detailed molecular geometry parameters [20]. The sulfur-nitrogen bond length typically measures 1.65-1.68 Ångströms, consistent with single bond character but shorter than typical carbon-nitrogen single bonds due to the electronegative sulfur atom. The sulfur-oxygen double bonds measure 1.45-1.47 Ångströms, characteristic of sulfonyl functionalities.

The oxygen-sulfur-oxygen bond angle ranges from 118-122 degrees, reflecting the tetrahedral geometry around the sulfur center with some distortion due to the double bond character of the sulfur-oxygen interactions. The nitrogen atom exhibits trigonal planar geometry with bond angles approaching 120 degrees, consistent with sp² hybridization and partial double bond character in the sulfur-nitrogen linkage.

Intermolecular Interactions and Packing

The crystal packing reveals extensive intermolecular hydrogen bonding networks [18]. The carboxylic acid groups form dimeric hydrogen-bonded pairs with oxygen-oxygen distances of approximately 2.6-2.8 Ångströms, characteristic of strong hydrogen bonding interactions. Additional weaker carbon-hydrogen to oxygen interactions contribute to the overall crystal stability.

The aromatic rings participate in π-π stacking interactions with centroid-centroid distances ranging from 3.6-4.0 Ångströms [19]. These interactions contribute significantly to the crystal packing energy and influence the overall molecular arrangement within the crystal lattice.

Conformational Analysis of Sulfonyl-Aryl Interactions

Torsional Angle Analysis

The conformational analysis reveals important information about the spatial arrangement of the sulfonyl and aryl groups [21]. The dihedral angle between the sulfonyl group and the aromatic ring typically ranges from 75-85 degrees, indicating a gauche conformation that minimizes steric interactions while maintaining favorable electronic interactions.

This conformation allows for optimal orbital overlap between the nitrogen lone pair and the sulfur d-orbitals, contributing to the partial double bond character of the sulfur-nitrogen linkage. The twisted arrangement also minimizes steric hindrance between the aromatic methyl groups and the sulfonyl oxygen atoms.

Electronic Effects on Conformation

The electron-donating nature of the methyl substituents on the aromatic ring influences the conformational preferences [21]. The enhanced electron density on the aromatic system strengthens the nitrogen-sulfur interaction, favoring conformations that maximize orbital overlap. This electronic effect contributes to the observed preference for the gauche conformation over alternative arrangements.

The conformational analysis also reveals that the glycine carboxyl group adopts an extended conformation that facilitates intermolecular hydrogen bonding in the crystal lattice. This arrangement maximizes the hydrogen bonding potential of the carboxylic acid functionality while minimizing intramolecular steric interactions.

Computational Modeling

Density Functional Theory-Based Geometry Optimization

Methodological Approach

Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide accurate geometric and electronic structure information for N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine [22] [23]. This level of theory has been demonstrated to provide reliable results for sulfur-containing organic compounds, particularly when dispersion corrections are included to account for weak intermolecular interactions.

The geometry optimization procedure converges to energy minima corresponding to stable molecular conformations. The total electronic energy typically ranges from -1256.8 to -1258.2 Hartree, depending on the specific conformation and solvation model employed [22]. These energy values are consistent with the molecular formula C₁₁H₁₅NO₄S and reflect the stability of the optimized structure.

Optimized Geometric Parameters

The Density Functional Theory optimized structure reveals bond lengths and angles in excellent agreement with experimental crystallographic data [23]. The sulfur-nitrogen bond length of 1.65-1.68 Ångströms confirms the partial double bond character arising from nitrogen to sulfur π-donation. The sulfur-oxygen double bonds maintain lengths of 1.45-1.47 Ångströms, consistent with strong sulfonyl interactions.

The aromatic ring geometry remains essentially planar with carbon-carbon bond lengths of 1.38-1.40 Ångströms, characteristic of benzene derivatives. The methyl substituents adopt staggered conformations relative to the aromatic plane, minimizing steric interactions while maintaining optimal hyperconjugative stabilization [24].

Electronic Structure Analysis

The electronic structure analysis reveals important frontier orbital characteristics [22]. The Highest Occupied Molecular Orbital energy ranges from -6.5 to -7.2 electron volts, while the Lowest Unoccupied Molecular Orbital energy spans -1.2 to -0.8 electron volts. The resulting Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital energy gap of 5.3-6.4 electron volts indicates moderate kinetic stability and reactivity.

The molecular dipole moment calculations yield values of 4.5-6.2 Debye units, reflecting the polar nature of the molecule arising from the sulfonyl and carboxyl functionalities [22]. This polarity influences solubility characteristics and intermolecular interaction patterns in various phases.

XLogP3

Sequence

Dates

Explore Compound Types